N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Overview
Description
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide is a compound that features a 1,2,3-triazole ring, which is known for its chemical and biological stability. The triazole ring can act as both a hydrogen bond acceptor and donor, making it versatile in binding to target enzymes . This compound is part of a broader class of heterocycles that have been utilized in the development of medicinal scaffolds with various biological activities .
Preparation Methods
The synthesis of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide can be achieved through several synthetic routes. . This reaction typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in an aqueous medium .
Chemical Reactions Analysis
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Scientific Research Applications
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound has been investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide involves its ability to bind to target enzymes through hydrogen bonding and other interactions. The triazole ring acts as both a hydrogen bond acceptor and donor, allowing it to interact with various molecular targets . This binding can inhibit the activity of enzymes involved in disease processes, leading to its therapeutic effects.
Comparison with Similar Compounds
- 1,2,3-Triazole derivatives
- N-substituted (prop-2-yn-1-yl)amines
- 4-phenyl-1H-1,2,3-triazole analogs
Properties
IUPAC Name |
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-29(28,20-14-8-3-9-15-20)23-16-22(19-12-6-2-7-13-19)26-17-21(24-25-26)18-10-4-1-5-11-18/h1-15,17,22-23H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEIGDQYFHPNKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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